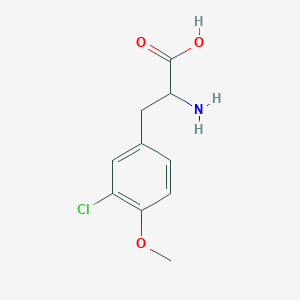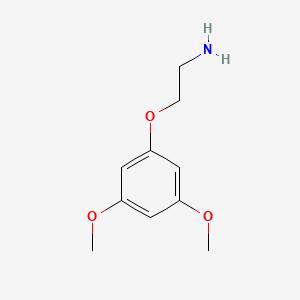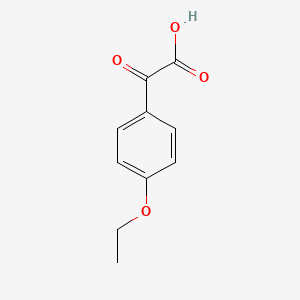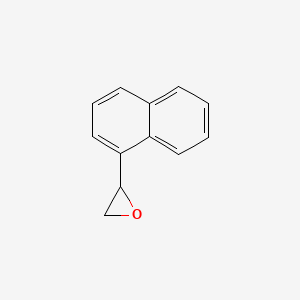
2-(naphthalen-1-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yl)oxirane, also known as 1-naphthyl oxirane, is an organic compound with the chemical formula C₁₂H₁₀O. It is a white crystalline solid with a distinct aromatic odor. This compound is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of the naphthalene moiety imparts unique chemical properties, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Naphthalen-1-yl)oxirane can be synthesized through the reaction of naphthalene with ethylene oxide under appropriate conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-yl)oxirane undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydrazine hydrate, phenyl hydrazine, and methyl hydrazine.
Oxidation: Oxidizing agents such as hydrogen peroxide in an alkaline medium are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include hydroxy pyrazoles and hydroxy oxazoles.
Oxidation: Products include diols and other oxygenated derivatives.
Reduction: Products include alcohols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-yl)oxirane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(naphthalen-1-yl)oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
2-(Naphthalen-1-yl)oxirane can be compared with other similar compounds, such as:
Styrene Oxide: Similar to this compound, styrene oxide contains an epoxide ring but has a phenyl group instead of a naphthalene moiety. Styrene oxide is less reactive due to the smaller size and lower aromaticity of the phenyl group.
2-(Naphthalen-2-yl)oxirane: This compound is an isomer of this compound, with the oxirane ring attached to the second position of the naphthalene ring.
The uniqueness of this compound lies in its combination of the highly reactive oxirane ring and the aromatic naphthalene moiety, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
62222-40-6 |
|---|---|
Molekularformel |
C12H10O |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-naphthalen-1-yloxirane |
InChI |
InChI=1S/C12H10O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-7,12H,8H2 |
InChI-Schlüssel |
VEKOQDMCBFGHBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


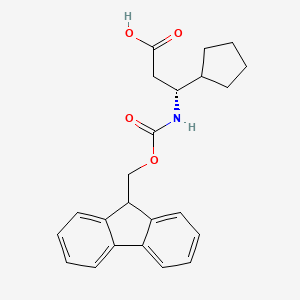
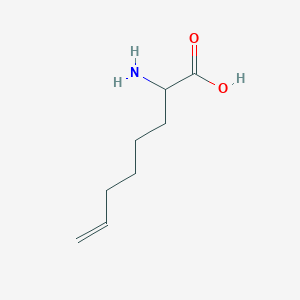
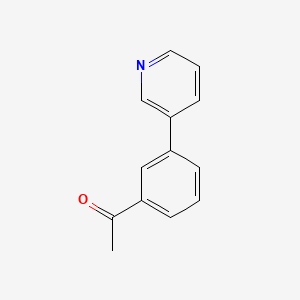

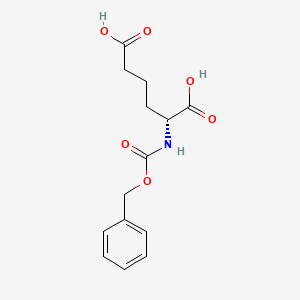
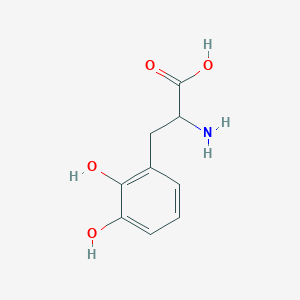
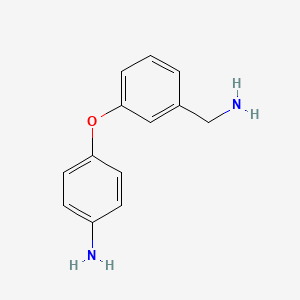
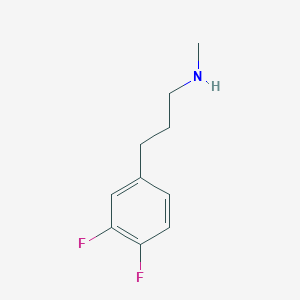
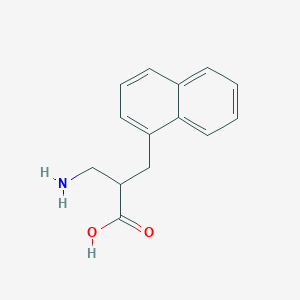
![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)
